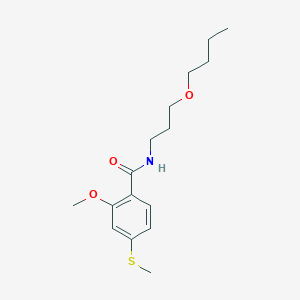
N-(3-butoxypropyl)-2-methoxy-4-(methylthio)benzamide
Übersicht
Beschreibung
N-(3-butoxypropyl)-2-methoxy-4-(methylthio)benzamide, also known as MPMB, is a chemical compound that has gained significant attention in the scientific research community. MPMB is a benzamide derivative that has been used in various scientific studies for its unique properties and potential as a research tool.
Wirkmechanismus
The mechanism of action of N-(3-butoxypropyl)-2-methoxy-4-(methylthio)benzamide is related to its ability to inhibit PTP1B. PTP1B is a negative regulator of insulin signaling and is involved in the development of insulin resistance. By inhibiting PTP1B, N-(3-butoxypropyl)-2-methoxy-4-(methylthio)benzamide can increase insulin sensitivity and improve glucose uptake. Additionally, N-(3-butoxypropyl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(3-butoxypropyl)-2-methoxy-4-(methylthio)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose uptake in vitro and in vivo. Additionally, N-(3-butoxypropyl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. N-(3-butoxypropyl)-2-methoxy-4-(methylthio)benzamide has also been shown to have anti-cancer properties, although the exact mechanism of action is not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-butoxypropyl)-2-methoxy-4-(methylthio)benzamide has a number of advantages as a research tool. It is relatively easy to synthesize and can be used in a variety of different experimental settings. Additionally, N-(3-butoxypropyl)-2-methoxy-4-(methylthio)benzamide has been shown to have a number of unique properties, including its ability to inhibit PTP1B and its anti-inflammatory and anti-cancer properties. However, there are also some limitations to the use of N-(3-butoxypropyl)-2-methoxy-4-(methylthio)benzamide in lab experiments. For example, the exact mechanism of action is not yet fully understood, and there may be some potential side effects that have not yet been identified.
Zukünftige Richtungen
There are a number of potential future directions for research related to N-(3-butoxypropyl)-2-methoxy-4-(methylthio)benzamide. One area of interest is the development of more potent and selective inhibitors of PTP1B. Additionally, there is interest in exploring the potential anti-inflammatory and anti-cancer properties of N-(3-butoxypropyl)-2-methoxy-4-(methylthio)benzamide in more detail. Finally, there is interest in exploring the potential use of N-(3-butoxypropyl)-2-methoxy-4-(methylthio)benzamide in the treatment of other diseases, such as diabetes and obesity.
Conclusion:
In conclusion, N-(3-butoxypropyl)-2-methoxy-4-(methylthio)benzamide is a chemical compound that has gained significant attention in the scientific research community. It has been shown to have a number of unique properties, including its ability to inhibit PTP1B and its anti-inflammatory and anti-cancer properties. While there are some limitations to the use of N-(3-butoxypropyl)-2-methoxy-4-(methylthio)benzamide in lab experiments, there is significant interest in exploring its potential as a research tool and potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(3-butoxypropyl)-2-methoxy-4-(methylthio)benzamide has been used in various scientific studies due to its unique properties. It has been shown to be a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. N-(3-butoxypropyl)-2-methoxy-4-(methylthio)benzamide has also been shown to have anti-inflammatory properties and has been used in studies related to the treatment of rheumatoid arthritis. Additionally, N-(3-butoxypropyl)-2-methoxy-4-(methylthio)benzamide has been used in studies related to the treatment of cancer and has shown promise as a potential chemotherapeutic agent.
Eigenschaften
IUPAC Name |
N-(3-butoxypropyl)-2-methoxy-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-4-5-10-20-11-6-9-17-16(18)14-8-7-13(21-3)12-15(14)19-2/h7-8,12H,4-6,9-11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWKVDZGSVESPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=C(C=C(C=C1)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4693745.png)
![4-[(3-{[(3-methoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4693750.png)

![N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B4693759.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B4693766.png)
![1-acetyl-4-[4-(benzyloxy)phenyl]piperazine](/img/structure/B4693773.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4693779.png)
![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4693790.png)
![N-[3-(1-azepanyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B4693809.png)

![N-(3-acetylphenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4693824.png)
![4-[(2,6-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4693831.png)
![N-{3-chloro-4-[(4-chloro-1-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine](/img/structure/B4693843.png)